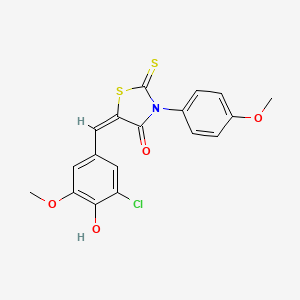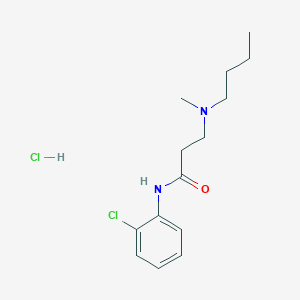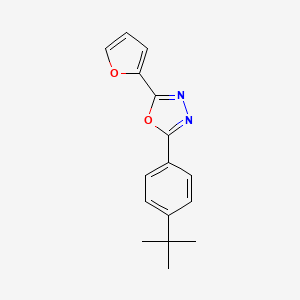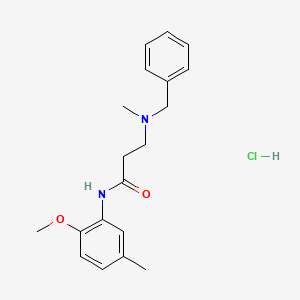![molecular formula C20H23N3O9S B3944101 1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3944101.png)
1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate
Descripción general
Descripción
1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate, also known as MNPA, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which play a crucial role in the regulation of cell growth, differentiation, and apoptosis. MNPA has been studied extensively for its potential therapeutic applications in cancer, diabetes, and other diseases.
Mecanismo De Acción
1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate exerts its pharmacological effects by selectively inhibiting the PKC family of enzymes. PKC enzymes play a crucial role in the regulation of cell growth, differentiation, and apoptosis. This compound binds to the catalytic domain of PKC, thereby preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound also improves insulin sensitivity and glucose uptake by activating the insulin signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound inhibits the phosphorylation of PKC substrates, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound also improves insulin sensitivity and glucose uptake by activating the insulin signaling pathway. Moreover, this compound has been shown to have anti-inflammatory and neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate has several advantages for lab experiments. The compound is highly selective for PKC enzymes and has a potent inhibitory effect. This compound is also stable and easy to handle, making it suitable for in vitro and in vivo studies. However, this compound has some limitations for lab experiments. The compound has poor solubility in water, which can limit its bioavailability and efficacy. Moreover, this compound may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate has several potential future directions for scientific research. The compound can be further optimized for its pharmacological properties, such as solubility and bioavailability. This compound can also be studied for its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Moreover, this compound can be used as a tool compound to study the PKC signaling pathway and its role in various physiological and pathological processes.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of the PKC family of enzymes, which has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. The compound exerts its pharmacological effects by inhibiting cell proliferation, inducing apoptosis, and improving insulin sensitivity. This compound has several advantages for lab experiments, but also has some limitations. The compound has several potential future directions for scientific research, which can lead to the development of novel therapies for various diseases.
Aplicaciones Científicas De Investigación
1-[(4-methoxyphenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine oxalate has been extensively studied for its potential therapeutic applications in cancer, diabetes, and other diseases. The compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the PKC signaling pathway. This compound has also been shown to improve insulin sensitivity and glucose uptake in diabetic animal models. Moreover, this compound has been studied for its potential anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-[(2-nitrophenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S.C2H2O4/c1-26-16-6-8-17(9-7-16)27(24,25)20-12-10-19(11-13-20)14-15-4-2-3-5-18(15)21(22)23;3-1(4)2(5)6/h2-9H,10-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAXNUBNJDRPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(4-methylphenoxy)ethyl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3944032.png)
![1-{2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}-2,5-pyrrolidinedione](/img/structure/B3944034.png)

![7-[(2-chlorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B3944041.png)


![ethyl 4-{[(1-isobutyl-1H-imidazol-5-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B3944066.png)
![N~1~-(2-furylmethyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3944073.png)
![ethyl 4-{3-[(2-methoxy-5-nitrophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B3944084.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(3-methoxypropyl)glycinamide](/img/structure/B3944093.png)
![N-(4-fluorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3944102.png)
